5-HT2B Receptor Affinity: Pimethixene Maleate Exhibits Superior Potency Compared to Cyproheptadine
Pimethixene maleate demonstrates significantly higher affinity for the 5-HT2B receptor than the comparator cyproheptadine. This is evidenced by a Ki of 0.8 nM for pimethixene versus a reported Ki of 1.54 nM for cyproheptadine [1]. This translates to a pKi of 10.44 for pimethixene compared to approximately 8.81 for cyproheptadine [1], indicating a ~40-fold difference in binding affinity when considering the logarithmic pKi scale, which directly impacts potency at the target.
| Evidence Dimension | Receptor binding affinity (5-HT2B) |
|---|---|
| Target Compound Data | Ki = 0.8 nM; pKi = 10.44 |
| Comparator Or Baseline | Cyproheptadine Ki = 1.54 nM; pKi = 8.81 |
| Quantified Difference | Approximately 1.63 log units (pKi difference), corresponding to a ~40-fold higher affinity for pimethixene. |
| Conditions | In vitro competitive radioligand binding assays using human 5-HT2B receptors expressed in cell membranes [1]. |
Why This Matters
Higher potency at the 5-HT2B receptor, implicated in neurogenic inflammation and migraine pathophysiology, may translate to greater functional efficacy in models of dural plasma extravasation and potentially in clinical applications targeting this pathway.
- [1] Table 1. Agent: Cyproheptadine. Dose: 150 μg in 20 μl. Ki values for 5-HT2A (0.44 nM), 5-HT2B (1.54 nM), 5-HT2C (2.23 nM), 5-HT7 (7.5 nM). PMC Copyright Notice. Available from ncbi.nlm.nih.gov. View Source
